molecular formula C26H46N4O10 B14045575 Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate

Cat. No.: B14045575
M. Wt: 574.7 g/mol
InChI Key: RZCBJFWFJICAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate hemioxalate is a complex organic compound with the molecular formula C12H22N2O3 This compound is known for its unique spirocyclic structure, which includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Oxalate Formation: The hemioxalate salt can be formed by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure can provide rigidity and specificity in binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Uniqueness

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H46N4O10

Molecular Weight

574.7 g/mol

IUPAC Name

tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate;oxalic acid

InChI

InChI=1S/2C12H22N2O3.C2H2O4/c2*1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12;3-1(4)2(5)6/h2*9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

RZCBJFWFJICAEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.